molecular formula C7H5NOS B1281308 Thieno[2,3-b]pyridin-4-ol CAS No. 65075-96-9

Thieno[2,3-b]pyridin-4-ol

Cat. No.: B1281308
CAS No.: 65075-96-9
M. Wt: 151.19 g/mol
InChI Key: OGLNUUIOLDYMHM-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Regioselective Bromination : Thieno[2,3-b]pyridin-4-ol has been utilized in regioselective bromination, with selectivity toward the 4-position. This synthesis demonstrates its potential as a building block in drug discovery research (Lucas et al., 2015).

  • Synthesis of Azo Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine Derivatives : The compound has been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes (Ho, 2005).

  • Design and Synthesis of Derivatives : this compound derivatives have been designed and synthesized for various applications, including as antiparasitic agents (Bernardino et al., 2006).

Applications in Cancer Research

  • Anti-Proliferative Activities : this compound derivatives have shown potent anti-proliferative activities against human cancer cell lines. Modifications to the core structure of these compounds can enhance their aqueous solubility and anti-proliferative actions (Haverkate et al., 2021).

  • Investigations into Aqueous Solubility : Studies have been conducted to improve the water solubility of this compound anti-proliferative agents for clinical application. Various strategies such as morpholine moiety tethering and loading into polymer matrices have been explored (Zafar et al., 2018).

  • Crystal Packing Disruption for Enhanced Activity : Novel thieno[2,3-b]pyridines with bulky, cleavable functional groups have been synthesized to disrupt crystal packing, resulting in increased activity against certain cancer cell lines (Haverkate et al., 2022).

Other Applications

  • Use in Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been used as host materials for green and blue phosphorescent organic light-emitting diodes, achieving high quantum efficiency (Lee & Lee, 2013).

  • Educational Use in Organic Chemistry Labs : The synthesis of this compound derivatives has been incorporated into upper-level undergraduate organic chemistry labs to expose students to various experimental techniques and theoretical topics (Liu et al., 2016).

  • Synthesis of NADH Models : this compound derivatives have been synthesized for use in the creation of chiral NADH models, an important aspect in biochemical studies (Bench et al., 2009).

Safety and Hazards

The safety information for “Thieno[2,3-b]pyridin-4-ol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “Thieno[2,3-b]pyridin-4-ol” could involve further exploration of its synthesis and potential applications. Thieno[2,3-b]pyridine derivatives have shown promise in various areas of pharmacology , suggesting potential for future research and development.

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridin-4-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of Pim-1 kinase, an enzyme that is implicated in cancer progression . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and proliferation. Additionally, this compound has been shown to modulate multidrug resistance, making it a promising candidate for overcoming chemotherapy resistance in cancer treatment .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in cell survival and growth. For instance, this compound can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to enhanced cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby disrupting the energy balance within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of Pim-1 kinase, thereby inhibiting its activity . The inhibition of Pim-1 kinase leads to a cascade of downstream effects, including the suppression of cell survival pathways and the activation of apoptotic pathways. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression. These interactions contribute to the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its conversion to inactive metabolites by liver enzymes . This biotransformation is crucial for the compound’s clearance from the body and helps prevent its accumulation to toxic levels. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to various proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with its molecular targets, such as DNA, RNA, and enzymes, thereby exerting its therapeutic effects. Additionally, the subcellular localization of this compound can influence its stability and degradation, further impacting its efficacy.

Properties

IUPAC Name

7H-thieno[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLNUUIOLDYMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.